molecular formula C17H22N2 B14330402 2-((2E)-3,7-Dimethylocta-2,6-dienyl)-1H-benzimidazole CAS No. 100695-62-3

2-((2E)-3,7-Dimethylocta-2,6-dienyl)-1H-benzimidazole

Katalognummer: B14330402
CAS-Nummer: 100695-62-3
Molekulargewicht: 254.37 g/mol
InChI-Schlüssel: BSTCPTWCLBURKK-SDNWHVSQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((2E)-3,7-Dimethylocta-2,6-dienyl)-1H-benzimidazole is an organic compound that belongs to the class of benzimidazoles. This compound is characterized by the presence of a benzimidazole ring substituted with a 3,7-dimethylocta-2,6-dienyl group. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2E)-3,7-Dimethylocta-2,6-dienyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-((2E)-3,7-Dimethylocta-2,6-dienyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-((2E)-3,7-Dimethylocta-2,6-dienyl)-1H-benzimidazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-((2E)-3,7-Dimethylocta-2,6-dienyl)-1H-benzimidazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-((2E)-3,7-Dimethylocta-2,6-dienyl)-1H-benzimidazole: shares structural similarities with other benzimidazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s unique structure allows it to interact with different molecular targets compared to other benzimidazole derivatives, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

100695-62-3

Molekularformel

C17H22N2

Molekulargewicht

254.37 g/mol

IUPAC-Name

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-1H-benzimidazole

InChI

InChI=1S/C17H22N2/c1-13(2)7-6-8-14(3)11-12-17-18-15-9-4-5-10-16(15)19-17/h4-5,7,9-11H,6,8,12H2,1-3H3,(H,18,19)/b14-11+

InChI-Schlüssel

BSTCPTWCLBURKK-SDNWHVSQSA-N

Isomerische SMILES

CC(=CCC/C(=C/CC1=NC2=CC=CC=C2N1)/C)C

Kanonische SMILES

CC(=CCCC(=CCC1=NC2=CC=CC=C2N1)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.